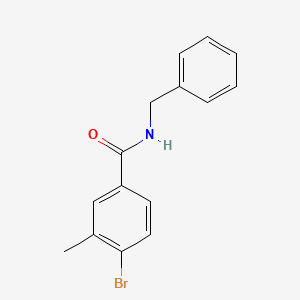

N-Benzyl-4-bromo-3-methylbenzamide

Description

Historical Context and Evolution of Benzamide (B126) Chemistry

The chemistry of benzamides dates back to the 19th century with the discovery and characterization of the parent compound, benzamide. wikipedia.org Early work focused on the fundamental reactions and properties of these simple amides. The 20th century, however, witnessed a significant evolution with the advent of modern synthetic methodologies, allowing for the creation of a vast array of substituted benzamides. This expansion was largely driven by the burgeoning pharmaceutical industry, which recognized the potential of the benzamide scaffold in drug design. The development of drugs like sulpiride (B1682569) in the mid-20th century marked a turning point, showcasing the therapeutic potential of this chemical class and spurring further research into more complex derivatives. researchgate.netnih.gov

Pharmacological Significance of Benzamide Scaffolds in Drug Discovery

The benzamide scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net Benzamide derivatives have demonstrated a remarkable diversity of pharmacological activities, including antipsychotic, antiemetic, gastroprokinetic, and antidepressant effects. researchgate.netresearchgate.net For instance, amisulpride (B195569) and sulpiride are well-known antipsychotic agents, while metoclopramide (B1676508) is used to treat nausea and gastroparesis. researchgate.netresearchgate.net The versatility of the benzamide core allows for structural modifications that can fine-tune the compound's binding affinity and selectivity for specific receptors or enzymes, making it a valuable template for the development of new therapeutic agents. nih.gov Research has shown that substitutions on both the benzoyl ring and the amide nitrogen can lead to compounds with activities such as anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netwalshmedicalmedia.com

N-Substituted Benzamides as Key Intermediates in Organic Synthesis

Beyond their direct pharmacological applications, N-substituted benzamides are valuable intermediates in organic synthesis. researchgate.net The amide bond, while stable, can be a versatile functional group for further chemical transformations. For instance, N-substituted benzamides can be used in the synthesis of more complex heterocyclic systems. acs.org Recent studies have demonstrated the use of 2-amino-N-substituted benzamides in controllable molecular editing to synthesize selenylated 1,2,3-benzotriazine-4(3H)-ones. acs.org The stability and reactivity of the N-substituted benzamide moiety make it an ideal building block for constructing intricate molecular architectures.

Overview of the N-Benzyl-4-bromo-3-methylbenzamide Structure in the Context of Related Analogues

This compound is a specific derivative with distinct structural features. The core is an N-benzylbenzamide, a scaffold that has been investigated for various biological activities, including as tubulin polymerization inhibitors with antitumor properties and as dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators. acs.orgnih.gov

The substitutions on the benzoyl ring—a bromine atom at position 4 and a methyl group at position 3—are crucial to its chemical character. The bromine atom, a halogen, introduces lipophilicity and can participate in halogen bonding, potentially influencing binding to biological targets. The methyl group provides steric bulk and alters the electronic properties of the aromatic ring. The N-benzyl group is a common feature in many biologically active compounds and can engage in hydrophobic and π-stacking interactions. nih.gov

In the context of its analogues, the specific placement of the bromo and methyl groups is significant. For example, the related compound N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been synthesized and evaluated for its antibacterial activities. mdpi.com The structure-activity relationship of N-benzyl phenethylamines has also been extensively studied, revealing that substituents on the N-benzyl group can significantly impact receptor binding affinity and functional activity. nih.gov

Table 1: Physicochemical Properties of this compound and Related Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | General Application/Research Area |

|---|---|---|---|

| This compound | C15H14BrNO | 319.18 | Research chemical, synthetic intermediate |

| N-Benzylbenzamide | C14H13NO | 211.26 | Scaffold for dual sEH/PPARγ modulators, tubulin inhibitors |

| N-Methylbenzamide | C8H9NO | 135.16 | Pesticide intermediate, PDE10A inhibitor |

| Benzamide | C7H7NO | 121.14 | Parent compound, found in natural sources |

Research Significance and Potential Academic Contributions of this compound Studies

While specific research on this compound is not extensively published, its structural components suggest several avenues for academic investigation. The N-benzylbenzamide core is a known pharmacophore, and the specific substitution pattern of this compound could lead to novel biological activities. acs.orgnih.gov

Studies on this compound could contribute to a deeper understanding of structure-activity relationships (SAR) within the N-benzylbenzamide class. For instance, research could explore how the interplay of the 4-bromo and 3-methyl substituents on the benzoyl ring influences the compound's interaction with various biological targets, such as tubulin or peroxisome proliferator-activated receptors (PPARs). acs.orgnih.gov

Furthermore, this compound can serve as a valuable synthetic intermediate. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the synthesis of a library of more complex analogues. mdpi.com These new derivatives could then be screened for a wide range of biological activities, potentially leading to the discovery of new lead compounds for drug development.

The synthesis and characterization of metal complexes with this compound could also be a fruitful area of research, as benzamide-metal complexes have shown catalytic and biological potential. researchgate.net

Table 2: Potential Research Directions for this compound

| Research Area | Potential Contribution |

|---|---|

| Medicinal Chemistry | Exploration of antitumor, anti-inflammatory, or other pharmacological activities based on the N-benzylbenzamide scaffold. |

| Organic Synthesis | Use as a building block for the synthesis of more complex molecules and heterocyclic systems via functionalization of the bromo group. |

| Structure-Activity Relationship (SAR) Studies | Understanding the influence of the 4-bromo and 3-methyl substituents on biological activity compared to other N-benzylbenzamide analogues. |

| Coordination Chemistry | Synthesis and characterization of metal complexes and investigation of their catalytic or biological properties. |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-bromo-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-11-9-13(7-8-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUDBCRKTUDBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674384 | |

| Record name | N-Benzyl-4-bromo-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-76-9 | |

| Record name | N-Benzyl-4-bromo-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Benzyl 4 Bromo 3 Methylbenzamide

Retrosynthetic Analysis and Strategic Disconnections for N-Benzyl-4-bromo-3-methylbenzamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. The primary disconnection for this compound is across the amide C-N bond. This disconnection strategy points to two primary synthons: a carboxyl-containing component and an amine component.

This leads to the identification of the corresponding precursor molecules: 4-bromo-3-methylbenzoic acid and benzylamine (B48309). Both of these starting materials are readily available, making this a convergent and efficient synthetic approach. The forward synthesis, therefore, involves the formation of the amide bond between these two precursors.

Amide Bond Formation Strategies

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to facilitate this transformation efficiently and under various reaction conditions.

Direct Coupling of Carboxylic Acids and Amines

The direct condensation of a carboxylic acid with an amine is a thermodynamically favorable process; however, it often requires high temperatures to overcome the initial formation of a stable ammonium (B1175870) carboxylate salt. To circumvent this, a variety of coupling reagents and activators have been developed to enable amide bond formation under milder conditions.

Originally developed for peptide synthesis, these reagents have found widespread application in the synthesis of a broad range of amides, including substituted benzamides. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of peptide coupling reagents include carbodiimides and onium salts (phosphonium and aminium/uronium). researchgate.netuniurb.it The choice of reagent can influence reaction times, yields, and the suppression of side reactions.

Table 1: Common Peptide Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagent | Abbreviation | Key Features |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Forms a highly reactive O-acylisourea intermediate. mdpi.com |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts, facilitating easier purification. rsc.org |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | High coupling efficiency with minimal side reactions. researchgate.net |

| Aminium/Uronium Salts | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Highly efficient for sterically hindered substrates. researchgate.net |

A typical procedure would involve dissolving 4-bromo-3-methylbenzoic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent, an amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), and finally benzylamine. The reaction progress is monitored by techniques like thin-layer chromatography (TLC).

A classic and highly effective method for amide bond formation involves the conversion of the carboxylic acid to a more reactive acid halide, typically an acid chloride. 4-Bromo-3-methylbenzoic acid can be converted to 4-bromo-3-methylbenzoyl chloride using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common. The reaction often requires a catalytic amount of DMF when using oxalyl chloride.

Once the acid chloride is formed, it readily reacts with benzylamine, usually in the presence of a base such as pyridine (B92270) or triethylamine to neutralize the hydrochloric acid byproduct. uniurb.it This method is robust and generally provides high yields. A representative reaction is the synthesis of N-benzyl-3-nitrobenzamide, where m-nitrobenzoyl chloride is treated with benzylamine in ethyl acetate.

Table 2: Common Reagents for Acid Chloride Formation

| Reagent | Formula | Typical Conditions |

| Thionyl Chloride | SOCl₂ | Neat or in a solvent like toluene, often with heating. |

| Oxalyl Chloride | (COCl)₂ | In an inert solvent like DCM with catalytic DMF at room temperature. |

| Phosphorus Pentachloride | PCl₅ | Can be used for less reactive carboxylic acids. |

The mixed anhydride (B1165640) method involves the activation of the carboxylic acid by forming a mixed anhydride with another acid, typically a derivative of carbonic acid or phosphoric acid. This activated intermediate is then reacted with the amine. For example, 4-bromo-3-methylbenzoic acid can be treated with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base to form a mixed carbonic anhydride. Subsequent addition of benzylamine leads to the formation of the desired amide. This method offers mild reaction conditions and is often used when other methods are not suitable. uniurb.it

Catalytic Approaches to Benzamide (B126) Synthesis

In recent years, the development of catalytic methods for direct amide formation has gained significant attention as a more atom-economical and environmentally friendly alternative to the use of stoichiometric activating agents. These methods often employ transition metal or main group catalysts to facilitate the dehydration of the carboxylic acid and amine.

For instance, catalysts based on boron, such as boric acid or arylboronic acids, have been shown to effectively promote the direct amidation of carboxylic acids and amines, often with azeotropic removal of water. mdpi.com More recently, a TiF₄-catalyzed direct amidation of various aromatic carboxylic acids with benzylamine has been reported to give good to excellent yields in refluxing toluene. rsc.org Another study demonstrated the use of NiCl₂ as an efficient catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine. nih.gov

Table 3: Examples of Catalytic Systems for Amidation

| Catalyst System | Substrates | Conditions | Yield | Reference |

| 10 mol% TiF₄ | Substituted Benzoic Acids + Benzylamine | Toluene, reflux, 24 h | Good to Excellent | rsc.org |

| 10 mol% NiCl₂ | Phenylacetic Acids + Benzylamine | Toluene, 110 °C, 20 h | Moderate to Excellent | nih.gov |

| Boronic Acid | Phenylacetic Acid + Benzylamine | Toluene, reflux with dehydrating agent | Good | mdpi.com |

These catalytic methods represent a significant advancement in amide synthesis, offering greener and more efficient pathways to valuable compounds like this compound.

Solid-Phase Organic Synthesis (SPOS) Techniques for Benzamide Scaffolds

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of related compounds. In this method, one of the reactants is attached to a solid support (a resin bead), and subsequent reactions are carried out in solution. After each step, excess reagents and byproducts are simply washed away, streamlining the purification process. This methodology has been successfully employed to construct libraries of benzylamine-derived sulfonamides. nih.gov A similar strategy could be envisioned for the synthesis of a library of benzamide derivatives, including this compound. The general approach would involve anchoring either the 4-bromo-3-methylbenzoic acid or benzylamine to the solid support, followed by reaction with the other component in solution.

Oxidation-Amidation Protocols for Benzamide Synthesis

Oxidation-amidation protocols offer an alternative route to benzamides, often starting from precursors other than carboxylic acids. One such method involves the oxidative amidation of aldehydes. rsc.org In a one-pot procedure, an aldehyde can react with an amine in the presence of an oxidizing agent to form the corresponding amide. nih.gov For example, benzaldehyde (B42025) can be converted to N-benzylbenzamide in the presence of a copper-based metal-organic framework (MOF) catalyst and an oxidant. rsc.org

Another innovative approach is the iodine-catalyzed oxidative amidation of benzylamines and benzyl (B1604629) cyanides. acs.org This method utilizes a catalytic amount of iodine and an environmentally friendly oxidant like tert-butyl hydroperoxide (TBHP) to convert the benzylic carbon into the corresponding benzamide under mild conditions. acs.org This represents a metal-free approach to amide synthesis. acs.org

Table 2: Comparison of Oxidation-Amidation Methods

| Starting Material | Catalyst/Reagent | Key Features | Reference |

| Aldehyde, Amine | Copper-MOF, Oxidant | Heterogeneous catalysis, mild conditions | rsc.org |

| Benzylamine | I₂, TBHP | Metal-free, mild conditions | acs.org |

| Benzyl Cyanide | I₂, TBHP | Metal-free, decyanation-amidation | acs.org |

Regioselective Bromination and Methylation Strategies on the Benzene (B151609) Ring

The synthesis of this compound requires the precise placement of the bromo and methyl groups on the benzene ring. This is governed by the principles of electrophilic aromatic substitution and the directing effects of the substituents already present on the ring.

Ortho-, Meta-, Para-Directing Effects in Aromatic Substitution

In electrophilic aromatic substitution reactions, the substituents already on the benzene ring determine the position of the incoming electrophile. leah4sci.commasterorganicchemistry.com These directing effects are a consequence of how the substituent influences the stability of the carbocation intermediate formed during the reaction. masterorganicchemistry.com

Activating Groups (Ortho-, Para-directing): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They stabilize the carbocation intermediate when the incoming electrophile adds to the ortho or para positions. Examples include alkyl groups (-CH₃) and hydroxyl groups (-OH). leah4sci.comlibretexts.org The methyl group in 3-methylbenzoic acid is an ortho-, para-director.

Deactivating Groups (Meta-directing): These groups withdraw electron density from the aromatic ring, making it less reactive towards electrophiles. They destabilize the carbocation intermediate, particularly when the positive charge is on the carbon bearing the substituent. This disfavors ortho and para substitution, leading to the meta product being major. masterorganicchemistry.com Examples include nitro (-NO₂) and carboxyl (-COOH) groups. libretexts.org The carboxylic acid group in 3-methylbenzoic acid is a meta-director.

Halogens (Ortho-, Para-directing Deactivators): Halogens are an exception. They are deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directing because their lone pairs can stabilize the carbocation intermediate through resonance. libretexts.org

For the synthesis of 4-bromo-3-methylbenzoic acid, one might start with 3-methylbenzoic acid. The carboxyl group is a meta-director, and the methyl group is an ortho-, para-director. The positions ortho to the methyl group are at C2 and C4, and the position para is at C6. The positions meta to the carboxyl group are at C3 and C5. In this case, the directing effects are reinforcing for substitution at the C4 and C6 positions relative to the methyl group. Bromination would likely occur at the C4 position due to steric hindrance from the carboxyl group at the C6 position.

Table 3: Directing Effects of Common Substituents

| Substituent | Effect on Reactivity | Directing Effect |

| -CH₃ (Alkyl) | Activating | Ortho, Para |

| -COOH (Carboxyl) | Deactivating | Meta |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

This table provides a general summary of directing effects. The actual outcome of a reaction can be influenced by steric factors and reaction conditions.

Stereochemical Control and Regioisomeric Purity

For this compound, the primary challenge in purity control is not stereochemistry, as the molecule is achiral, but rather ensuring high regioisomeric purity. The substitution pattern on the benzoyl group is critical, and any isomeric impurities, such as 3-bromo-4-methyl or other positional isomers, can be difficult to remove in later stages.

The key to achieving high regioisomeric purity lies in the synthesis of the precursor, 4-bromo-3-methylbenzoic acid. A reliable method for its preparation is the Sandmeyer reaction starting from 4-amino-3-methylbenzoic acid. This involves diazotization of the amino group with a nitrite (B80452) source in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst to introduce the bromine atom at the desired position. This method offers excellent regiocontrol.

Confirmation of the regioisomeric purity of the final product can be achieved through a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for separating closely related isomers. For instance, HPLC methods have been developed for the separation of various bromobenzoic acid isomers, which can be adapted for the analysis of their benzamide derivatives chromatographytoday.comsielc.com. Nuclear Magnetic Resonance (NMR) spectroscopy is also indispensable. Detailed analysis of the ¹H NMR spectrum, particularly the coupling patterns and chemical shifts of the aromatic protons, can definitively establish the substitution pattern on the benzene ring.

Purification and Isolation Techniques for this compound

The purification of this compound is crucial to remove unreacted starting materials, reagents, byproducts, and any regioisomeric impurities. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Chromatographic Separation Methodologies

Column chromatography is a widely used and effective method for the purification of N-benzylbenzamides. For this compound, a silica (B1680970) gel stationary phase is typically employed. The choice of the mobile phase (eluent) is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased to effectively separate the product from less polar impurities.

For challenging separations, particularly the removal of regioisomers, High-Performance Liquid Chromatography (HPLC) offers superior resolution. Reverse-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic or phosphoric acid, is a standard technique for the analysis and purification of such compounds chromatographytoday.comsielc.com. The development of a specific HPLC method would involve optimizing the gradient of the mobile phase to achieve baseline separation of the target compound from its impurities.

Crystallization and Recrystallization Optimization

Crystallization is a powerful technique for obtaining highly pure solid compounds. For this compound, which is expected to be a solid at room temperature, recrystallization can be an excellent final purification step. The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Common solvents for the recrystallization of amides include ethanol, ethyl acetate, and mixtures of solvents like ethanol/water or dichloromethane/hexane. The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The pure product crystallizes out, leaving the more soluble impurities in the mother liquor. The selection of the optimal solvent or solvent system often requires some empirical testing to achieve the best balance of yield and purity.

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Environmental Impact

When choosing a synthetic route for this compound, it is essential to consider not only the yield and selectivity but also the environmental impact of the process. Below is a comparative analysis of two primary routes: the acyl chloride method and the coupling reagent method.

| Feature | Acyl Chloride Route | Coupling Reagent Route (e.g., EDC/HOBt) |

| Typical Yield | High | Moderate to High |

| Selectivity | High | High |

| Reagents | 4-bromo-3-methylbenzoic acid, thionyl chloride (or oxalyl chloride), benzylamine | 4-bromo-3-methylbenzoic acid, benzylamine, EDC, HOBt |

| Byproducts | SO₂, HCl (from SOCl₂) or CO, CO₂, HCl (from oxalyl chloride) | Water-soluble urea (B33335) derivative, H₂O |

| Solvents | Often requires chlorinated solvents like dichloromethane (DCM) | Can often be performed in less hazardous solvents like acetonitrile or ethyl acetate |

| Environmental Impact | Higher, due to the use of corrosive and hazardous reagents (SOCl₂, oxalyl chloride) and the generation of toxic gaseous byproducts. The use of chlorinated solvents is also a concern. | Lower, as it avoids highly toxic reagents and byproducts are generally more benign and easier to handle. |

The acyl chloride route often provides high yields, but its environmental footprint is significant due to the use of hazardous reagents like thionyl chloride or oxalyl chloride, which produce toxic gaseous byproducts whiterose.ac.uk. The use of chlorinated solvents, which are common in this method, further adds to the environmental burden.

Modern catalytic methods, such as those using boric acid, offer even greater potential for environmental benignity by minimizing waste and avoiding stoichiometric activating agents altogether, though they may require higher temperatures chromatographytoday.com. The choice of synthetic route will therefore depend on a balance of factors including cost, scale, required purity, and environmental considerations.

Comprehensive Spectroscopic and Advanced Analytical Characterization of N Benzyl 4 Bromo 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within N-Benzyl-4-bromo-3-methylbenzamide can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The predicted ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit characteristic signals corresponding to each unique proton environment in the molecule. The spectrum is expected to show signals for the methyl group, the benzylic methylene (B1212753) group, the amide proton, and the aromatic protons on both the benzamide (B126) and benzyl (B1604629) rings.

The protons of the benzyl group's phenyl ring are anticipated to appear in the range of δ 7.2-7.4 ppm. The benzylic methylene (CH₂) protons, being adjacent to the nitrogen atom, would likely appear as a doublet around δ 4.6 ppm due to coupling with the amide (NH) proton. The amide proton itself is expected to be a broad singlet or a triplet around δ 6.4-6.8 ppm. For the substituted benzamide ring, the aromatic protons would show distinct signals reflecting their substitution pattern.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.4 | Singlet |

| Benzylic (CH₂) | ~4.6 | Doublet |

| Amide (NH) | ~6.5 | Broad Triplet |

| Aromatic (benzyl ring) | 7.2-7.4 | Multiplet |

| Aromatic (benzamide ring, H-2) | ~7.8 | Doublet |

| Aromatic (benzamide ring, H-5) | ~7.5 | Doublet of doublets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the amide is expected to be the most downfield signal, typically appearing around δ 167 ppm. The aromatic carbons will resonate in the δ 120-140 ppm region. The benzylic carbon is predicted to be around δ 44 ppm, and the methyl carbon will be the most upfield signal, around δ 21 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃) | ~21 |

| Benzylic (CH₂) | ~44 |

| Aromatic C-Br | ~123 |

| Aromatic C-CH₃ | ~139 |

| Other Aromatic C | 127-138 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the amide NH proton and the benzylic CH₂ protons, and between adjacent aromatic protons on both phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals for the methyl, benzylic, and all proton-bearing aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Crucial HMBC correlations for confirming the structure of this compound would include correlations from the benzylic CH₂ protons to the carbonyl carbon and to the ipso-carbon of the benzyl ring. Also, correlations from the methyl protons to the adjacent aromatic carbons (C-3 and C-2/C-4) would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOESY correlation would be expected between the amide NH proton and the benzylic CH₂ protons, as well as between the benzylic CH₂ protons and the ortho protons of the benzyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks with nearly equal intensity).

Predicted HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| C₁₅H₁₄⁷⁹BrNO | [M]⁺ | 303.0259 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the molecular ion. Based on the structure of this compound, several characteristic fragmentation pathways can be predicted. A common fragmentation for benzamides is the cleavage of the amide bond.

A primary fragmentation pathway would likely involve the alpha-cleavage of the C-N bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion, and a 4-bromo-3-methylbenzamide (B61047) radical cation. Another significant fragmentation would be the formation of the 4-bromo-3-methylbenzoyl cation (m/z 212/214) through the loss of the benzylamine (B48309) radical. This benzoyl cation could further lose carbon monoxide to yield a 4-bromo-3-methylphenyl cation (m/z 184/186). The presence of these characteristic fragment ions in the MS/MS spectrum would provide strong evidence for the proposed structure. researchgate.netnih.govlibretexts.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its secondary amide, substituted aromatic rings, and halogen-carbon bond.

The key functional groups present are the N-H group, the carbonyl (C=O) group of the amide, the C-N bond, aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-Br bond. The N-H stretching vibration of a secondary amide typically appears as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum and is expected in the region of 1680-1630 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is anticipated to appear near 1550 cm⁻¹.

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl CH₂ and methyl groups appear just below 3000 cm⁻¹. The presence of the substituted benzene (B151609) rings will also give rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range. The region from approximately 1300-900 cm⁻¹ is known as the fingerprint region, containing complex vibrations that are unique to the molecule. vscht.czlibretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~ 3300 | N-H Stretch | Secondary Amide |

| 3100-3000 | C-H Stretch | Aromatic (sp²) |

| 3000-2850 | C-H Stretch | Aliphatic (sp³) |

| 1680-1630 | C=O Stretch (Amide I) | Carbonyl |

| ~ 1550 | N-H Bend, C-N Stretch (Amide II) | Amide |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1320-1210 | C-N Stretch | Amide |

| 900-675 | C-H "oop" Bend | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. ijprajournal.com The chromophores in this compound are the substituted benzoyl group and the benzyl group. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy anti-bonding orbitals. ijprajournal.com

The primary electronic transitions expected for this compound are π → π* and n → π. ijprajournal.com The benzoyl portion of the molecule contains a conjugated system involving the aromatic ring and the carbonyl group, which will give rise to strong π → π transitions. These are typically observed as intense absorption bands. The presence of substituents on the benzene ring—the bromine atom (an auxochrome with +M and -I effects) and the methyl group (a weak auxochrome with +I effect)—will influence the wavelength of maximum absorption (λmax). These substituents can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. A weaker n → π* transition, originating from the non-bonding electrons on the carbonyl oxygen, is also expected at a longer wavelength. upi.edu

Table 2: Predicted Electronic Transitions for this compound

| Electronic Transition | Chromophore | Predicted λmax Region (nm) |

|---|---|---|

| π → π* (K-band) | Substituted Benzoyl System | 230 - 270 |

| π → π* (B-band) | Aromatic Rings | 260 - 290 (with fine structure) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and details about the conformation of the this compound molecule in the solid state. Although no published crystal structure for this specific compound is available, we can discuss the necessary steps for its determination and the likely structural features.

Crystal Growth and Optimization

The first critical step in X-ray crystallography is obtaining high-quality single crystals. For an organic compound like this compound, this is typically achieved through slow recrystallization from a suitable solvent or solvent mixture. Common methods include:

Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly over days or weeks, promoting the formation of large, well-ordered crystals.

Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is insoluble) is carefully layered on top or allowed to diffuse in slowly, reducing the solubility and inducing crystallization at the interface.

Temperature Gradient: A saturated solution is slowly cooled, as solubility typically decreases with temperature, leading to crystallization.

The choice of solvent is critical and often determined empirically. Solvents such as ethanol, ethyl acetate, acetone, or mixtures with non-polar solvents like hexane (B92381) would be primary candidates for screening. nsf.gov

Intermolecular Interactions and Packing Arrangements

In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by various non-covalent intermolecular forces. Based on the functional groups present, the following interactions are expected to be significant:

Hydrogen Bonding: The most prominent interaction would be the hydrogen bond between the amide N-H donor and the carbonyl C=O oxygen acceptor of a neighboring molecule. This interaction is highly directional and often leads to the formation of well-defined supramolecular structures, such as infinite chains (catemers) or centrosymmetric dimers.

π-π Stacking: The two aromatic rings (the 4-bromo-3-methylphenyl ring and the benzyl ring) can interact through π-π stacking. These interactions can occur in a face-to-face or offset (parallel-displaced) arrangement.

C-H···π Interactions: The hydrogen atoms of the benzyl CH₂ group or the methyl group can interact with the electron-rich π-system of an adjacent aromatic ring.

Halogen Bonding: The bromine atom, having a region of positive electrostatic potential (the σ-hole), could act as a Lewis acid and interact with a Lewis base, such as the carbonyl oxygen of another molecule.

The interplay of these interactions dictates the final crystal packing, influencing properties like melting point and density. For instance, studies on the structurally related N-allyl-N-benzyl-4-methylbenzenesulfonamide revealed the presence of C-H···N hydrogen bonds and C-H···π interactions as key packing forces. nsf.gov

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H (Amide) | C=O (Amide) |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

| C-H···π Interaction | C-H (Aliphatic/Aromatic) | Aromatic Ring |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide key insights into its thermal behavior. perkinelmer.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. The sharpness of the peak would indicate the purity of the sample. The analysis could also reveal other thermal events, such as glass transitions or polymorphic phase changes, if they occur.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition profile of a compound. A TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be recorded. This provides the decomposition temperature, which is a critical parameter for understanding the compound's thermal limits.

Without experimental data, specific values for melting point and decomposition temperature cannot be provided, but these techniques remain essential for a complete physicochemical characterization.

Computational Chemistry and Theoretical Investigations of N Benzyl 4 Bromo 3 Methylbenzamide

Molecular Modeling and Simulation Approaches

Beyond static electronic structure calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

N-Benzyl-4-bromo-3-methylbenzamide possesses several rotatable bonds, leading to a variety of possible three-dimensional conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step.

The resulting energy landscape reveals the relative populations of different conformers at a given temperature. Identifying the global minimum energy conformation is crucial, as it often corresponds to the most populated structure and can be the most relevant for biological activity or chemical reactivity. For similar flexible molecules, both experimental techniques and computational methods are used to explore their conformational preferences. nsf.gov

Illustrative Torsional Energy Profile for a Key Dihedral Angle in this compound:

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 (Eclipsed) |

| 60 | 1.5 |

| 120 | 4.8 |

| 180 | 0.0 (Staggered, Global Minimum) |

| 240 | 4.8 |

| 300 | 1.5 |

Note: This table provides an illustrative example of the kind of data generated during a conformational analysis of one of the rotatable bonds.

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. researchgate.net Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the simulation.

For this compound, studying solvent effects would be important for understanding its behavior in different chemical environments. For example, the polarity of the solvent can influence the stability of different conformers and the rates of chemical reactions. researchgate.net In polar solvents, conformations with a larger dipole moment may be stabilized. Computational studies on related compounds have shown that solvent can play a crucial role in reaction mechanisms. researchgate.net

Reactivity and Reaction Mechanism Predictions

Theoretical methods are instrumental in understanding the chemical reactivity and the pathways of chemical reactions. For this compound, computational studies can explore reactions such as amide hydrolysis, nucleophilic substitution at the benzylic position, or reactions involving the aromatic rings.

The characterization of transition states is a cornerstone of understanding reaction mechanisms and predicting reaction rates. A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial insights into the bond-making and bond-breaking processes. For a molecule like this compound, computational chemists can model potential reactions, such as the SN1-like mechanism proposed for the benzylation of primary amines derived from 4-methylbenzenesulfonamides. nsf.gov In such a reaction, the departure of a leaving group from the benzyl (B1604629) position would lead to a stable benzylic carbocation. nsf.gov

Computational methods, such as density functional theory (DFT), are employed to locate the geometry of the transition state and calculate its energy. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants, gives the activation energy, a key determinant of the reaction kinetics.

Reaction coordinate mapping is a technique used to explore the potential energy surface of a chemical reaction, providing a detailed picture of the energy changes as reactants are converted into products. arxiv.orgarxiv.org This mapping helps to identify the minimum energy path, which includes reactants, transition states, intermediates, and products.

For this compound, mapping the reaction coordinate for a process like amide hydrolysis would involve systematically changing the bond distances and angles associated with the approach of a water molecule to the carbonyl carbon and the subsequent cleavage of the carbon-nitrogen bond. This allows for a comprehensive understanding of the reaction mechanism and the factors that influence it. The reaction coordinate approach is particularly useful for studying complex quantum dissipative dynamics in structured environments. arxiv.orgarxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide (B126) Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. youtube.com These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. archivepp.com For benzamide derivatives, numerous QSAR studies have been conducted to explore their potential as various therapeutic agents.

Ligand-based QSAR methods are employed when the three-dimensional structure of the biological target is unknown. These approaches derive a relationship between the properties of the ligand molecules and their activities. youtube.com For benzamide derivatives, 3D-QSAR models have been successfully developed for various targets.

For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character is crucial for their inhibitory activity. researchgate.netnih.gov The inclusion of hydrophobic substituents was predicted to enhance HDAC inhibition. researchgate.netnih.gov Similarly, a statistically significant 3D-QSAR model for three-substituted benzamide analogues as FtsZ inhibitors was developed, showing a good correlation between experimental and predicted activity. nih.govresearchgate.net Another study on benzamide derivatives as glucokinase activators also yielded highly significant 3D-QSAR models. nih.gov

These models are typically built using techniques like Partial Least Squares (PLS) analysis to correlate 3D molecular descriptors with biological activity. nih.gov The statistical quality of these models is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the Fisher ratio (F). researchgate.netnih.gov

Table 1: Statistical Parameters of Selected 3D-QSAR Models for Benzamide Derivatives

| Model System | R² | Q² | F-value | Reference |

| Aminophenyl Benzamides (HDAC Inhibitors) | 0.99 | 0.85 | 631.80 | researchgate.net |

| 3-Substituted Benzamides (FtsZ Inhibitors) | 0.8319 | 0.6213 | 103.9 | nih.gov |

| N-Benzyl Benzamides (Melanogenesis Inhibitors) | 0.913 | 0.862 | - | nih.gov |

| Benzamide Derivatives (Glucokinase Activators) | > 0.98 | > 0.71 | - | nih.gov |

| Benzylidene Hydrazine Benzamides (Anticancer) | 0.849 | 0.61 | 13.096 | unair.ac.id |

| This table is interactive. Click on the headers to sort. |

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target. acs.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For benzamide derivatives, pharmacophore models have been instrumental in identifying key features for various biological activities. A five-point pharmacophore model for aminophenyl benzamide derivatives as HDAC inhibitors was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.netnih.gov Another study on three-substituted benzamide derivatives as FtsZ inhibitors also resulted in a five-featured pharmacophore model with one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Similarly, a pharmacophore hypothesis for benzamide derivatives as glucokinase activators was generated to identify essential features for their activity. nih.gov

These pharmacophore models can be used to screen large compound libraries to identify new potential hits or to guide the design of new derivatives with improved activity. nih.govyoutube.com

Biological Activity and Pharmacological Investigations of N Benzyl 4 Bromo 3 Methylbenzamide

In Vitro Pharmacological Screening Methodologies

In vitro screening methodologies are crucial for the initial assessment of a compound's pharmacological potential. These assays provide a controlled environment to study the interaction of a compound with specific biological targets.

Cell-Based Assays for Anti-inflammatory Potential (e.g., LPS-induced HGFs)

No specific studies on the anti-inflammatory potential of N-Benzyl-4-bromo-3-methylbenzamide in lipopolysaccharide (LPS)-induced human gingival fibroblasts (HGFs) have been reported. However, a study on the closely related compound, N-Benzyl-4-bromobenzamide (NBBA) , which lacks the 3-methyl group, has demonstrated significant anti-inflammatory effects in this model. nih.govnih.gov

In this research, HGFs were stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to mimic an inflammatory response characteristic of periodontal disease. The study found that NBBA exhibited an inhibitory effect on the production of key inflammatory mediators. nih.govnih.gov

Enzyme Inhibition Assays Relevant to Inflammatory Pathways (e.g., IL-6, PGE2)

Consistent with the findings from cell-based assays, the investigation into N-Benzyl-4-bromobenzamide (NBBA) revealed its ability to inhibit enzymes involved in inflammatory pathways. Specifically, NBBA was shown to significantly reduce the production of Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2) in LPS-stimulated HGFs. nih.govnih.gov At a concentration of 10 µg/ml, NBBA inhibited IL-6 production by 35.6% and PGE2 production by a notable 75.6%. nih.gov This suggests that the N-benzyl benzamide (B126) scaffold may have the potential to modulate the cyclooxygenase (COX) and other pro-inflammatory cytokine pathways. The inhibition of these mediators is a key therapeutic strategy in the management of inflammatory diseases. nih.gov

Table 1: Anti-inflammatory Activity of N-Benzyl-4-bromobenzamide (NBBA) in LPS-Induced HGFs

| Compound | Concentration | % Inhibition of IL-6 Production | % Inhibition of PGE2 Production |

|---|

Receptor Binding Assays for Potential Molecular Targets (e.g., Cannabinoid Receptors)

There is currently no available data from receptor binding assays for this compound, specifically regarding its interaction with cannabinoid receptors. Receptor binding assays are a fundamental tool to identify the molecular targets of a compound and to elucidate its mechanism of action. nih.gov These assays measure the affinity of a ligand for a receptor, providing insights into its potential as an agonist or antagonist. nih.govolemiss.edu The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are well-established targets for the development of therapeutics for a variety of conditions. ebi.ac.uk

Antimicrobial Screening, with a Focus on Antitubercular Activity

While there are no specific reports on the antitubercular activity of this compound, the broader class of N-benzyl benzamides has shown promise in this area. For instance, a series of N-benzyl 3,5-dinitrobenzamides were identified as potent anti-tuberculosis (anti-TB) agents. nih.gov These compounds exhibited excellent in vitro activity against the drug-susceptible Mycobacterium tuberculosis H37Rv strain, with some derivatives showing a minimum inhibitory concentration (MIC) of 0.0625 μg/mL. nih.gov The study highlighted that the N-benzyl group was preferred for activity over other substituents at that position. nih.gov This suggests that the N-benzyl moiety may be a key pharmacophoric feature for antitubercular activity within this class of compounds.

Cytotoxicity and Cell Viability Assessments in Relevant Cell Lines

Specific cytotoxicity and cell viability data for this compound are not available. However, the study on the related compound, N-Benzyl-4-bromobenzamide (NBBA) , indicated that it did not significantly affect the viability of human gingival fibroblasts (HGFs) at a concentration of less than 10 µg/ml. nih.gov In another study, a structurally related sulfonamide, N-benzyl-3-bromo-4-methylbenzenesulfonamide , demonstrated significant cytotoxicity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. Furthermore, a study on 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones showed modest cytotoxic effects against non-tumorigenic breast MCF-10A cells. nih.gov These findings underscore the importance of specific cytotoxicity testing for any new compound to determine its therapeutic index.

Structure-Activity Relationship (SAR) Studies

all require dedicated experimental research, such as in vitro assays, cell-based studies, and computational modeling specific to the compound . Without such primary research, any attempt to create the requested content would be speculative and scientifically unfounded.

Comparative Analysis with Known Benzamide-Derived Bioactive Compounds

While specific pharmacological data for this compound is not extensively available in public literature, a comparative analysis with well-studied benzamide derivatives can provide insights into its potential biological activities. The benzamide scaffold is a versatile pharmacophore present in a wide array of therapeutic agents. This section compares the structural features of this compound with those of known anti-inflammatory, antitubercular, and other pharmacologically relevant benzamide classes.

Anti-inflammatory Benzamides

A number of benzamide derivatives have been investigated for their anti-inflammatory properties. These compounds often exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines. nih.govnih.gov The structure-activity relationship (SAR) studies of these compounds can offer a framework for predicting the potential anti-inflammatory activity of this compound.

For instance, N-pyrazolyl benzamide derivatives have been synthesized and evaluated for their anti-inflammatory activity. researchgate.net Some of these compounds demonstrated significant paw edema protection in carrageenan-induced rat models. researchgate.net The preliminary SAR for these derivatives suggests that the presence of electron-withdrawing groups is crucial for potent anti-inflammatory activity. researchgate.net In this compound, the bromine atom at the 4-position of the benzoyl ring acts as an electron-withdrawing group, which could potentially contribute to anti-inflammatory effects.

Furthermore, studies on other anti-inflammatory benzamides have highlighted the importance of the substituents on both the benzoyl and the benzyl (B1604629) moieties for activity. For example, in a series of N-(2-(3,5-dimethoxyphenyl)benzoxazol-5-yl)benzamide derivatives, the substitution pattern on the benzamide ring was found to be critical for their COX-1/COX-2 inhibitory activity and in vivo anti-inflammatory effects. researchgate.net

Table 1: Comparison of this compound with Known Anti-inflammatory Benzamides

| Compound/Class | Key Structural Features for Anti-inflammatory Activity | Potential Relevance to this compound |

| N-Pyrazolyl Benzamides | Electron-withdrawing groups on the benzamide moiety enhance activity. researchgate.net | The 4-bromo substituent is an electron-withdrawing group. |

| N-(Benzoxazol-5-yl)benzamides | Substitution pattern on the benzamide ring influences COX inhibition. researchgate.net | The 4-bromo and 3-methyl substitution pattern may influence activity. |

| Benzimidazole (B57391) Derivatives | Substitutions at various positions on the benzimidazole ring are crucial for anti-inflammatory action. nih.govnih.gov | While not a benzimidazole, the principle of substitution influencing activity is relevant. |

Antitubercular Benzamides

The global health challenge of tuberculosis has driven the search for novel therapeutic agents, and several benzamide derivatives have emerged as promising candidates. The mechanism of action of many antitubercular drugs involves the inhibition of essential mycobacterial enzymes or cellular processes. biomedpharmajournal.orgnih.govbiomedres.us

For example, some benzimidazole derivatives have shown potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv and isoniazid-resistant strains. nih.gov SAR studies of these compounds indicated that electron-withdrawing groups on the phenyl ring are important for good activity. nih.gov This aligns with the structural feature of this compound, which possesses a bromine atom.

The drug pyrazinamide, a nicotinamide (B372718) analogue structurally related to benzamides, is a first-line antitubercular drug. nih.govbiomedres.us It is a prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane potential and energy production in Mycobacterium tuberculosis. biomedres.us While the activation mechanism is specific to the pyrazine (B50134) ring, the general principle of amides acting as crucial components in antitubercular agents is well-established.

Table 2: Comparison of this compound with Known Antitubercular Benzamides and Related Compounds

| Compound/Class | Mechanism of Action / Key Structural Features | Potential Relevance to this compound |

| Benzimidazole Derivatives | Electron-withdrawing groups on the phenyl ring contribute to activity. nih.gov | The 4-bromo substituent is an electron-withdrawing group. |

| Pyrazinamide | Prodrug converted to active pyrazinoic acid, disrupting membrane potential. biomedres.us | Demonstrates the utility of amide-containing structures in antitubercular therapy. |

| First-line Anti-TB Drugs | Inhibit essential processes like mycolic acid synthesis (Isoniazid) or RNA synthesis (Rifampin). nih.govbiomedres.us | Highlights diverse mechanisms that benzamide-like structures could potentially target. |

Other Pharmacologically Relevant Benzamide Classes

The benzamide structure is a key component in a diverse range of pharmacologically active compounds beyond anti-inflammatory and antitubercular agents. nih.govdrugbank.com These include antipsychotics, antiemetics, and gastroprokinetic agents. nih.govdrugbank.com

Many benzamide antipsychotics, such as sulpiride (B1682569), act as dopamine (B1211576) D2 receptor antagonists. nih.gov The substitution pattern on the aromatic ring and the nature of the N-substituent are critical for their receptor affinity and pharmacological profile. nih.gov For instance, amisulpride (B195569) and nemonapride (B16739) have been shown to bind to GHB-activated receptors. wikipedia.org

In the realm of gastrointestinal motility, substituted benzamides like metoclopramide (B1676508) and cisapride (B12094) have been used as prokinetic agents. drugbank.com Their activity is often mediated through interactions with serotonin (B10506) (5-HT) and dopamine receptors.

The insect repellent DEET (N,N-diethyl-m-toluamide) is another well-known benzamide derivative, highlighting the broad utility of this chemical class. researchgate.net

Table 3: Overview of Other Pharmacologically Relevant Benzamide Classes

| Pharmacological Class | Example(s) | General Mechanism of Action |

| Antipsychotics | Sulpiride, Amisulpride nih.gov | Dopamine D2 receptor antagonism nih.gov |

| Antiemetics/Prokinetics | Metoclopramide, Cisapride drugbank.com | Dopamine and serotonin receptor modulation drugbank.com |

| Insect Repellents | DEET (N,N-diethyl-m-toluamide) researchgate.net | Repellent action through olfactory receptor interaction |

| Tyrosine Kinase Inhibitors | Imatinib drugbank.com | Inhibition of specific tyrosine kinases involved in cancer |

The diverse pharmacological activities of benzamide derivatives underscore the importance of the substitution pattern on the benzoyl and N-benzyl groups in determining the ultimate biological effect. The specific combination of a 4-bromo and 3-methyl substitution on the benzoyl ring, along with the N-benzyl group in this compound, presents a unique structural framework that warrants further investigation to elucidate its specific pharmacological profile.

Future Research Directions and Unaddressed Gaps

Development of Novel and Efficient Synthetic Routes for N-Benzyl-4-bromo-3-methylbenzamide

The classical synthesis of benzamides typically involves the coupling of a benzoic acid derivative with an amine. For this compound, this would traditionally involve activating 4-bromo-3-methylbenzoic acid and reacting it with benzylamine (B48309). However, future research will likely focus on more advanced and efficient synthetic strategies.

Recent progress in organic synthesis offers several promising alternatives. sigmaaldrich.comnih.gov For instance, methods for the direct transformation of amides into other functional groups using electrophilic activation under mild, metal-free conditions are being developed. acs.org One such strategy employs a 2,2,2-trifluoroethyl(mesityl)iodonium triflate salt to activate the amide bond at room temperature. acs.org Furthermore, transition-metal catalysis, particularly with nickel or cobalt, has shown success in amide activation, providing pathways for more complex modifications. acs.org

Future synthetic explorations could focus on late-stage functionalization, where the core benzamide (B126) structure is assembled first, followed by the introduction of the bromo and methyl groups. This approach can be highly valuable for creating a library of related compounds for structure-activity relationship (SAR) studies. Additionally, domino reactions, which involve a cascade of intramolecular transformations, could provide a novel and efficient route to complex spirans based on a benzofuran-pyridine scaffold, a strategy that could be adapted for benzamide synthesis. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Method | Potential Advantages | Potential Challenges |

| Classical Amide Coupling | Well-established, readily available starting materials. | May require harsh coupling reagents, potential for side reactions. |

| Transition-Metal Catalysis | High efficiency, potential for novel bond formations. | Catalyst cost and toxicity, optimization of reaction conditions. beilstein-journals.org |

| Electrophilic Amide Activation | Mild, metal-free conditions. acs.org | Reagent availability and stability. |

| Late-Stage Functionalization | Rapid generation of diverse analogues for SAR studies. | Regioselectivity control can be difficult. |

Advanced Pharmacological Profiling: In Vivo Studies and Pharmacodynamic Investigations

Assuming that initial in vitro screening identifies a biological activity for this compound, the subsequent critical step is to perform comprehensive in vivo pharmacological profiling. This involves moving from cell-based assays to whole-animal models to understand the compound's effects in a complex biological system.

For example, if the compound shows potential as a soluble epoxide hydrolase (sEH) inhibitor, as has been seen with other novel benzamide derivatives, it could be tested in a carrageenan-induced inflammatory pain model in rats. nih.gov In such a study, researchers would assess its ability to reduce inflammation and pain compared to established drugs. nih.gov Similarly, if the compound is investigated for anticancer properties, as seen with benzamide derivatives targeting tubulin, it would be evaluated in xenograft models where human cancer cells are implanted in immunocompromised mice. nih.gov These studies provide crucial data on efficacy and can help establish a preliminary safety profile. nih.gov

Pharmacodynamic studies would run in parallel to determine the relationship between drug concentration and its observed effect. This involves measuring biomarkers to confirm that the drug is engaging its target in the living animal. For instance, if the compound targets an enzyme, its activity could be measured in tissue samples taken from treated animals.

Co-crystallization and Cryo-electron Microscopy for Ligand-Target Complex Structural Determination

To understand how this compound exerts its biological effect at a molecular level, determining the three-dimensional structure of it bound to its protein target is essential. X-ray co-crystallography and cryo-electron microscopy (cryo-EM) are the gold-standard techniques for this purpose. creative-biostructure.comnih.gov

Co-crystallization involves growing crystals of the target protein in the presence of the compound. creative-biostructure.com If successful, high-resolution diffraction data can reveal the precise binding mode, including the key atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. acs.org This information is invaluable for structure-based drug design, allowing chemists to rationally design new analogues with improved potency and selectivity. For example, the co-crystal structure of a benzamide derivative with tubulin revealed that it occupied all three zones of the colchicine (B1669291) binding site, providing a clear rationale for its potent activity. nih.gov

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative, especially for large protein complexes or proteins that are difficult to crystallize. nih.govucl.ac.uk The technique involves flash-freezing a solution of the protein-ligand complex and imaging the individual particles with an electron microscope. nih.gov Recent advancements have enabled cryo-EM to determine structures of small molecules bound to proteins at near-atomic resolution, making it a viable tool for fragment-based drug discovery. nih.govucl.ac.uk

Systems Biology and Omics Approaches to Elucidate Broader Biological Effects

While initial studies may focus on a single target, a drug candidate can have broader effects throughout the biological system. Systems biology, which integrates various "omics" data, provides a holistic view of a drug's impact. frontiersin.orgfrontiersin.org This approach can help identify off-target effects, understand mechanisms of resistance, and discover new therapeutic applications. drugtargetreview.com

The main omics technologies applicable are:

Genomics/Transcriptomics: Analyzing changes in gene and RNA expression in cells or tissues after treatment with the compound. This can reveal which cellular pathways are affected.

Proteomics: Measuring changes in the levels and post-translational modifications of proteins. This can directly identify the protein targets of the compound and downstream signaling events.

Metabolomics: Profiling the levels of small-molecule metabolites (e.g., lipids, amino acids, sugars). This provides a functional readout of the cellular state and can uncover unexpected metabolic reprogramming induced by the drug. drugtargetreview.com

By integrating these large datasets, researchers can build network models to understand the complex interactions between the drug and the biological system, moving beyond a one-drug, one-target paradigm. nih.gov

Design and Synthesis of this compound Prodrugs or Bioconjugates

A compound may have excellent in vitro activity but fail in in vivo studies due to poor pharmacokinetic properties, such as low solubility or instability. nih.gov The prodrug approach is a well-established strategy to overcome these limitations. A prodrug is an inactive or less active derivative of the parent drug that is converted into the active form within the body. researchgate.net

For this compound, the amide group itself could be part of a prodrug strategy, or modifications could be made elsewhere on the molecule. For instance, linking a polar group like a phosphate (B84403) or an amino acid could dramatically increase water solubility. nih.gov A recent study on an anti-HIV sulfanylbenzamide used a nitroimidazole moiety as a prodrug to improve blood stability and oral bioavailability. acs.org

Bioconjugation offers another sophisticated approach, where the compound is linked to a larger molecule, such as a peptide or antibody, to target it to specific cells or tissues. nih.gov For example, peptide-drug conjugates (PDCs) can be designed to be cleaved by enzymes that are overexpressed in tumors, releasing the active drug at the site of action and minimizing systemic toxicity. nih.gov

Table 2: Illustrative Prodrug Strategies

| Prodrug Type | Carrier Moiety | Potential Advantage |

| Phosphate Ester | Phosphate group | Increased water solubility. |

| Amino Acid Conjugate | Amino acids (e.g., Glycine, Lysine) | Increased water solubility, potential for active transport. nih.gov |

| Peptide-Drug Conjugate | Specific peptide sequence | Targeted delivery to specific cells/tissues. nih.gov |

Exploration of New Therapeutic Applications Beyond Current Scope

The benzamide scaffold is found in drugs with a wide variety of therapeutic uses, including antipsychotics, antiemetics, and anticancer agents. mdpi.comdrugbank.com The specific substitution pattern of this compound may confer novel activities. Future research should therefore not be limited to a single therapeutic area.

Broad biological screening against a wide range of targets can uncover unexpected activities. Benzamide derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and BACE1 for Alzheimer's disease, as inhibitors of the ABCG2 transporter to overcome cancer drug resistance, and as carbonic anhydrase inhibitors for glaucoma. mdpi.comnih.govnih.gov Some benzamide antipsychotics have also been found to bind to GHB-activated receptors in the brain. wikipedia.org Exploring these and other potential applications through comprehensive screening programs could reveal the untapped therapeutic potential of this compound.

Green Chemistry Principles in the Industrial-Scale Production of Benzamide Derivatives

As a drug candidate progresses towards clinical use, the scalability and environmental impact of its synthesis become critical. Green chemistry principles aim to design chemical processes that are safer, more efficient, and more sustainable. alliedacademies.org

For the industrial production of benzamide derivatives, this would involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, solvent-free reaction conditions for benzamide synthesis have been reported using enol esters. tandfonline.com

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. Biocatalysis, using enzymes, is a particularly green technology increasingly adopted by the pharmaceutical industry. qualitas1998.net

Energy Efficiency: Developing processes that can be run at ambient temperature and pressure to reduce energy consumption.

By integrating these principles early in the development process, a sustainable and cost-effective manufacturing route for this compound can be established. qualitas1998.netresearchgate.net

Q & A

Q. How is this compound utilized as a building block in kinase inhibitor development?

- Case Study : The bromine serves as a handle for late-stage functionalization. For example:

- Suzuki Coupling : Introduce heteroaryl groups to enhance target binding affinity (e.g., imidazopyridine derivatives in EGFR inhibitors) .

- Click Chemistry : Attach fluorophores via azide-alkyne cycloaddition for cellular imaging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.